3-(Chloromethyl)azetidine; trifluoroacetic acid
Description
3-(Chloromethyl)azetidine is a four-membered azetidine ring substituted with a chloromethyl group (-CH2Cl) at the 3-position. This compound is often paired with trifluoroacetic acid (TFA) as a counterion or reagent in synthetic chemistry. TFA, a strong carboxylic acid (pKa ≈ 0.23), is widely used for deprotection of acid-labile groups (e.g., Boc protecting groups) and as a catalyst in organic reactions . The combination of 3-(chloromethyl)azetidine and TFA is particularly valuable in drug discovery, where azetidines serve as bioisosteres for saturated heterocycles to improve metabolic stability and solubility .
Properties
IUPAC Name |
3-(chloromethyl)azetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN.C2HF3O2/c5-1-4-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYVKBZHYQAILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CCl.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)azetidine; trifluoroacetic acid typically involves the reaction of azetidine with chloromethylating agents in the presence of trifluoroacetic acid. One common method includes the use of 3,5-dichloropyridine N-oxide and methanesulfonic acid as catalysts . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography, helps achieve the required purity levels for industrial use.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)azetidine; trifluoroacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Ring-Opening Reactions: Due to the strain in the azetidine ring, it can undergo ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidine derivatives, while ring-opening reactions can produce linear or branched compounds.
Scientific Research Applications
3-(Chloromethyl)azetidine; trifluoroacetic acid has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those involving azetidine derivatives.
Materials Science: The compound’s unique reactivity makes it suitable for developing new materials with specific properties.
Peptidomimetics and Nucleic Acid Chemistry: The compound’s structure allows it to act as a surrogate for amino acids and nucleic acids, making it valuable in biochemical research.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)azetidine; trifluoroacetic acid involves its reactivity due to the strain in the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
The structural and functional properties of 3-(chloromethyl)azetidine; TFA are best understood through comparison with related azetidine derivatives and analogous acid-counterion pairs.
Substituent Effects on Azetidine Stability
Key Findings :
- Chloromethyl vs. Fluoromethyl : The chloromethyl group enhances electrophilicity, making it reactive in alkylation reactions, while fluoromethyl derivatives prioritize metabolic stability .
- Steric Effects : Bulky substituents (e.g., gem-dimethyl or cyclobutane) destabilize azetidines under TFA, necessitating milder acids like HCl .
- Aryl Substituents: 3-Arylazetidines (e.g., 3-(4-chlorophenoxy)azetidine) show moderate stability but require optimized deprotection protocols to avoid ring opening .
Acid-Counterion Comparisons
Key Findings :
- TFA vs. HCl : TFA is preferred for azetidine deprotection due to its milder acidity, but HCl is critical for stabilizing sterically hindered derivatives .
Biological Activity
3-(Chloromethyl)azetidine; trifluoroacetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C5H8ClF3N2O2
- Molecular Weight : 200.58 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, antiviral, and anticancer properties.
Antibacterial Activity
Research has indicated that azetidine derivatives exhibit varying degrees of antibacterial activity. A study highlighted that compounds incorporating azetidine structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, the compound was tested against strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial proliferation.
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| E. coli | 12 | Moderate |
| S. aureus | 15 | Significant |
| Klebsiella pneumoniae | 10 | Low |
Antiviral Activity
The antiviral potential of azetidine derivatives has also been explored. In a study evaluating various azetidinone compounds, it was found that certain derivatives showed moderate inhibitory activity against viruses such as human coronavirus and influenza A virus. The compound's mechanism of action may involve interference with viral replication pathways.
- Example Findings :
- Human Coronavirus (229E) : EC50 = 45 µM
- Influenza A Virus H1N1 : EC50 = 12 µM
Anticancer Activity
The anticancer properties of azetidine derivatives have been extensively documented. Studies have shown that these compounds can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs).
- Case Study :
- A series of azetidinone derivatives were tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
- Results indicated significant cytotoxic effects with IC50 values in the nanomolar range.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to bind to CDK2, inhibiting its activity and thereby affecting cell cycle progression.
- Cellular Uptake : The lipophilicity imparted by the trifluoroacetic acid moiety may enhance cellular uptake, facilitating its biological effects.
Q & A
Basic Research Questions
Q. How is 3-(Chloromethyl)azetidine synthesized, and what role does trifluoroacetic acid (TFA) play in its purification?
- Methodological Answer : 3-(Chloromethyl)azetidine is typically synthesized via nucleophilic substitution or ring-closing reactions. For example, hydrochlorination of azetidine derivatives using chlorinating agents like thionyl chloride may yield the chloromethyl analog. TFA is often used in purification steps, particularly in forming trifluoroacetate salts to enhance solubility during chromatographic separation. Post-synthesis, TFA can also aid in deprotecting amine groups under acidic conditions .
Q. What are the key considerations when using TFA as a solvent in reactions involving azetidine derivatives?
- Methodological Answer : TFA’s strong acidity (pKa ~0.23) and high polarity make it suitable for protonating amines or stabilizing carbocation intermediates. However, researchers must:
- Monitor reaction time to avoid over-acylation of sensitive functional groups.
- Use inert atmospheres to prevent oxidation of intermediates.
- Neutralize TFA post-reaction (e.g., with aqueous bicarbonate) to isolate products without residual acidity. Solvent effects on reaction pathways should be validated via control experiments in alternative solvents (e.g., acetic acid) .
Q. How does TFA influence the stability of 3-(Chloromethyl)azetidine in solution?
- Methodological Answer : TFA stabilizes azetidine derivatives by forming ion pairs with protonated amines, reducing nucleophilic degradation. Stability studies should include:
- pH monitoring (TFA lowers pH, inhibiting base-catalyzed hydrolysis).
- Accelerated degradation tests under varying temperatures.
- NMR or HPLC to track decomposition products like azetidine ring-opened species .
Advanced Research Questions
Q. How can researchers resolve conflicting NMR data when analyzing trifluoroacetate salts of azetidine derivatives?
- Methodological Answer : Contradictions in NMR spectra (e.g., split peaks or shifted resonances) arise from solvent interactions or dynamic exchange processes. To mitigate:
- Use deuterated TFA (TFA-d) to eliminate solvent-related artifacts.
- Conduct variable-temperature NMR to identify exchange-broadened signals.
- Compare with reference spectra of analogous non-salt derivatives to assign peaks unambiguously .
Q. What methodologies are effective in analyzing the catalytic role of TFA in the ring-opening reactions of 3-(Chloromethyl)azetidine?
- Methodological Answer : To elucidate TFA’s catalytic mechanism:
- Perform kinetic studies by varying TFA concentration and measuring rate constants via HPLC or in situ IR.
- Use isotopic labeling (e.g., ¹⁸O-TFA) to trace oxygen transfer in hydrolysis pathways.
- Computational modeling (DFT) can identify transition states stabilized by TFA’s electron-withdrawing trifluoromethyl group .
Q. How do solvent effects in TFA influence the regioselectivity of 3-(Chloromethyl)azetidine functionalization?
- Methodological Answer : TFA’s high ionizing power can alter regioselectivity in electrophilic substitutions. For example:
- In Friedel-Crafts alkylation, TFA polarizes the reaction medium, favoring carbocation formation at the chloromethyl site.
- Compare selectivity in TFA vs. less polar solvents (e.g., DCM) using LC-MS to quantify product ratios.
- Solvent parameter analysis (e.g., Kamlet-Taft) quantifies TFA’s hydrogen-bond donor/acceptor impact .
Q. What strategies address discrepancies in reaction yields when scaling up TFA-mediated syntheses of azetidine derivatives?
- Methodological Answer : Yield variations during scale-up often stem from inefficient mixing or heat dissipation. Optimize by:
- Conducting calorimetry to assess exothermicity and adjust cooling rates.
- Using flow chemistry for precise control of TFA stoichiometry and residence time.
- Implementing in-line purification (e.g., scavenger resins) to remove excess TFA early in the workflow .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the acid strength of TFA in different solvent systems?
- Methodological Answer : Reported pKa values for TFA vary due to solvent-specific interactions (e.g., aqueous vs. non-aqueous). To reconcile discrepancies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
